molecular formula C16H14N2O2 B5715011 5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole CAS No. 138580-54-8

5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole

Cat. No.: B5715011
CAS No.: 138580-54-8
M. Wt: 266.29 g/mol
InChI Key: LBCJVADXLRFTMS-UHFFFAOYSA-N
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Description

5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol is 266.105527694 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

The molecular structure and spectroscopic data of a derivative of 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol have been studied through Density Functional Theory (DFT) calculations and molecular docking results. This research provides insights into the geometry, vibrational spectra, molecular parameters, and potential biological effects of such compounds (Viji et al., 2020).

Microwave-Assisted Synthesis and Antimicrobial Activity

A study focused on the synthesis of novel compounds related to 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol, highlighting their potential antimicrobial activity. The molecular docking studies for the inhibition of enzyme DNA gyrase align with the in vitro antimicrobial studies, indicating these compounds as promising antimicrobial agents (Ashok et al., 2016).

Synthesis and Antimicrobial Activity of Pyrazolines

Research on synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, structurally related to 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol, demonstrated good antimicrobial activity comparable with standard drugs. Compounds containing methoxy groups showed high antimicrobial activity (Kumar et al., 2012).

Hydrogen-Bonded Chains Analysis

A study on molecules closely related to 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol explored their molecular structures, specifically focusing on hydrogen-bonded chains. This research offers insights into the molecular interactions and structural properties of these compounds (Trilleras et al., 2005).

Annular Tautomerism of NH-Pyrazoles

This study examined the structures of NH-pyrazoles, related to 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol, through X-ray crystallography and NMR spectroscopy. The research provides detailed insights into the tautomerism in solution and solid states of these compounds (Cornago et al., 2009).

Synthesis and Anti-inflammatory Activity Analysis

A study evaluated novel synthesized 1,5-diarylpyrazole compounds, including derivatives of 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol, for their anti-inflammatory potentiality. This research provides valuable information on the structure-activity relationship and potential anti-inflammatory properties of these compounds (Hayun et al., 2020).

Properties

IUPAC Name

4-methoxy-2-(3-phenyl-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-12-7-8-16(19)13(9-12)15-10-14(17-18-15)11-5-3-2-4-6-11/h2-10,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCJVADXLRFTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425243
Record name Phenol, 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138580-54-8
Record name Phenol, 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.